tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane
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Overview
Description
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a complex organosilicon compound that features both boron and silicon functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the use of alkenylsilanes and boron reagents. One common method is the copper(I)-catalyzed regio- and enantioselective monoborylation of alkenylsilanes. This reaction proceeds with high regioselectivity and enantioselectivity, producing optically active organoboronate esters with a stereogenic C–B bond containing a vicinal silyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety to different functional groups.
Substitution: The silicon and boron groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) complexes, chiral bisphosphine ligands, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include optically active organoboronate esters, boronic acids, and various substituted silanes. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane involves the interaction of its boron and silicon functionalities with various molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, while the silicon group can participate in hydrosilylation and other silicon-based reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Alkenylsilanes: Compounds with similar silicon functionalities but lacking the boron moiety.
Organoboron Compounds: Compounds with boron functionalities but without silicon groups.
Uniqueness
(Z)-tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is unique due to the presence of both boron and silicon functionalities in a single molecule. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with compounds containing only one of these elements .
Properties
Molecular Formula |
C16H33BO3Si |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane |
InChI |
InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3/b12-10- |
InChI Key |
ODTSJDLTXNDTBB-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\CCO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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